molecular formula C18H28O2 B14531669 Methyl 2-phenylundecanoate CAS No. 62425-28-9

Methyl 2-phenylundecanoate

Cat. No.: B14531669
CAS No.: 62425-28-9
M. Wt: 276.4 g/mol
InChI Key: BOZNIVWXRHNNML-UHFFFAOYSA-N
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Description

Methyl 2-phenylundecanoate is a branched-chain fatty acid methyl ester characterized by an undecanoic acid backbone (11 carbons) with a phenyl group substituted at the second carbon position, esterified with methanol. Methyl esters with aromatic or branched substituents are widely studied in organic chemistry, materials science, and natural product research due to their roles as intermediates in synthesis, flavor/fragrance components, or biomarkers in gas chromatography .

Properties

CAS No.

62425-28-9

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

methyl 2-phenylundecanoate

InChI

InChI=1S/C18H28O2/c1-3-4-5-6-7-8-12-15-17(18(19)20-2)16-13-10-9-11-14-16/h9-11,13-14,17H,3-8,12,15H2,1-2H3

InChI Key

BOZNIVWXRHNNML-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-phenylundecanoate can be synthesized through several methods. One common approach involves the esterification of 2-phenylundecanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of the Suzuki–Miyaura coupling reaction, where a boron reagent is used to couple a phenyl group to a long-chain alkyl halide, followed by esterification with methanol .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques further enhances the efficiency and purity of the final product.

Chemical Reactions Analysis

Friedel-Crafts Alkylation and Isomer Formation

Methyl 2-phenylundecanoate participates in carbocation-driven rearrangements during Friedel-Crafts alkylation. When reacted with benzene and methyl 10-undecenoate, five positional isomers (methyl 6–10-phenylundecanoate) form due to carbocation migration along the carbon chain .

Key findings:

  • Isomer distribution correlates with reaction conditions and carbocation stability.

  • Mass spectrometry (MS) analysis confirmed M-32 (loss of CH3_3
    OH) fragment peaks in all isomers, indicating ester bond cleavage with hydrogen transfer .

Position of Phenyl GroupRelative Peak Proportion (%)
622.19
724.63
826.47
924.75
1022.19

Hydrogen Transfer Mechanisms

Hydrogen transfer occurs during ester bond cleavage in unsaturated analogs. For methyl 10-phenylundecanoate, deuterium-labeling studies revealed:

  • Deuterium incorporation from benzene into the carbon chain, confirmed by fragment peaks (e.g., C8_8
    H3_3
    D6+_6^+
    at m/z = 111) .

  • Dissociation energy preferences : C–H bonds adjacent to phenyl groups favor hydrogen transfer over C–D bonds .

MS Fragment Analysis:

Fragment Ionm/zSource Contribution
M-CH3_3
OH (M-32)244Primary pathway
M-C3_3
H6_6
D+^+
238Deuterium transfer

Oxidation:

  • Carboxylic acid formation via strong oxidizers (e.g., KMnO4_4
    in acidic conditions).

  • Reaction likely proceeds through α-hydrogen abstraction, forming a ketone intermediate before further oxidation.

Reduction:

  • Alcohol derivatives generated using LiAlH4_4
    in anhydrous ether.

  • Ester carbonyl reduction to -CH2_2
    OH without affecting the phenyl group.

Substitution Reactions

The phenyl group’s chlorine substituent (in analogs like methyl 2-(4-chlorophenyl)undecanoate) undergoes nucleophilic substitution:

Conditions and Reagents:

  • Nucleophiles : Thiourea (NH2_2
    CSNH2_2
    ) or NaN3_3
    in polar solvents.

  • Outcome : Replacement of Cl with -SH or -N3_3
    groups.

Carbocation Rearrangements

During Friedel-Crafts reactions, this compound derivatives exhibit:

  • Methyl migration : Observed in deuterated analogs (e.g., methyl 9-methyldecanoate) .

  • Skeletal isomerization : Driven by carbocation stability, favoring tertiary over primary positions.

Ester Hydrolysis

Acid- or base-catalyzed hydrolysis converts the ester to 2-phenylundecanoic acid. Industrial methods use solid acid catalysts (e.g., H2_2
SO4_4
) in continuous flow reactors .

Scientific Research Applications

Methyl 2-phenylundecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 2-phenylundecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Methyl 2-Hydroxydodecanoate
  • Structure: A 12-carbon chain with a hydroxyl group at position 2, esterified with methanol (C₁₃H₂₆O₃, MW: 230.34) .
  • Key Differences: The hydroxyl group in place of a phenyl substituent significantly alters polarity and reactivity. Hydroxyl groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents compared to the hydrophobic phenyl group in Methyl 2-phenylundecanoate.
  • Safety: Classified as non-hazardous, suggesting low toxicity risks .
2-Methyl-2-Phenylpropanoyl Chloride
  • Structure : A shorter-chain compound (4 carbons) with a phenyl group and a reactive acyl chloride group .
  • Key Differences: The acyl chloride functional group confers high reactivity in nucleophilic substitution reactions, unlike the stable ester group in this compound. This makes it more suitable for synthetic intermediates rather than applications requiring stability.
Sandaracopimaric Acid Methyl Ester
  • Structure: A diterpenoid methyl ester with a fused tricyclic framework, identified in Austrocedrus chilensis resin .
  • Key Differences: The complex terpenoid backbone contrasts with the linear aliphatic chain of this compound. Such structural differences influence chromatographic retention times and biological activity.

Physical and Chemical Properties

While direct data for this compound is unavailable, trends from similar methyl esters (Table 1) highlight the impact of chain length and substituents:

Property This compound (Inferred) Methyl 2-Hydroxydodecanoate Sandaracopimaric Acid Methyl Ester
Molecular Weight ~262 (C₁₈H₂₈O₂) 230.34 ~316 (C₂₁H₃₂O₂)
Polarity Moderate (phenyl group) High (hydroxyl group) Low (terpenoid backbone)
Typical Applications Synthetic intermediates, chromatography Biomaterials, surfactants Natural product analysis, resin studies

Key Observations :

  • Longer aliphatic chains (e.g., undecanoate vs. dodecanoate) reduce volatility, affecting gas chromatography retention times .
  • Aromatic substituents like phenyl groups enhance UV absorption, making such esters detectable in HPLC with UV detectors.

Reactivity and Stability

  • Ester Hydrolysis: this compound likely undergoes alkaline hydrolysis to yield 2-phenylundecanoic acid, similar to other methyl esters .
  • Oxidative Stability : The phenyl group may confer resistance to oxidation compared to unsaturated esters (e.g., communic acid methyl esters in ), which are prone to autoxidation.

Research and Regulatory Considerations

  • Safety Profiles: Methyl esters with simple aliphatic chains (e.g., methyl pentadecanoate) often lack hazardous classifications, whereas fluorinated analogs (e.g., PFDA salts) are regulated as substances of very high concern . This compound is expected to align with low-risk esters like Methyl 2-hydroxydodecanoate .
  • Analytical Challenges: Differentiation from terpenoid esters (e.g., sandaracopimaric acid methyl ester) in gas chromatography requires precise mass spectrometry or retention index matching .

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